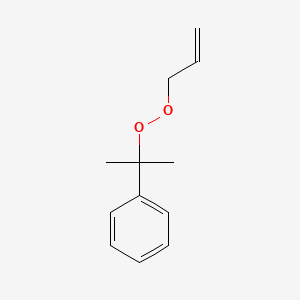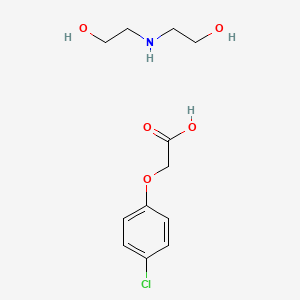
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is a chiral organic compound with two stereocenters. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two nitroso groups attached to the piperazine ring, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine typically involves the nitrosation of a suitable piperazine precursor. One common method is the reaction of 2,6-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective nitrosation at the desired positions on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (2R,6S)-2,6-Dimethyl-1,4-dinitropiperazine.
Reduction: Formation of (2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.
Mécanisme D'action
The mechanism of action of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, such as proteins and nucleic acids. The nitroso groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine: A diastereomer with different stereochemistry.
(2S,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine: Another diastereomer with different stereochemistry.
(2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine: A reduced form with amino groups instead of nitroso groups.
Uniqueness
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is unique due to its specific stereochemistry and the presence of nitroso groups, which confer distinct chemical reactivity and biological properties compared to its diastereomers and other related compounds.
Propriétés
Formule moléculaire |
C6H12N4O2 |
|---|---|
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
(2S,6R)-2,6-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
JIWAGFGPBKDFQN-OLQVQODUSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1N=O)C)N=O |
SMILES canonique |
CC1CN(CC(N1N=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)

![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)

![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)



![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

